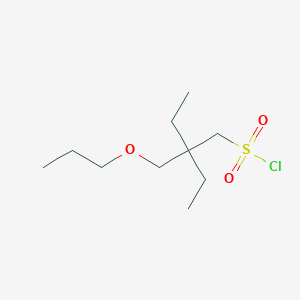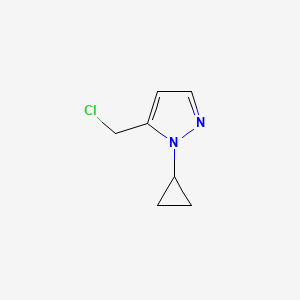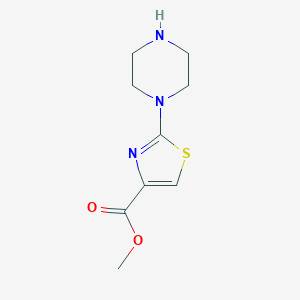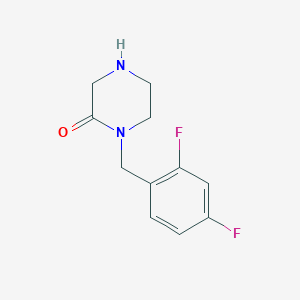
1-(2,4-Difluorobenzyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H12F2N2O and a molecular weight of 226.22 g/mol . This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2,4-difluorobenzyl group. It is used primarily in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-(2,4-Difluorobenzyl)piperazin-2-one typically involves the reaction of 2,4-difluorobenzyl chloride with piperazin-2-one under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
1-(2,4-Difluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazin-2-one derivatives.
Applications De Recherche Scientifique
1-(2,4-Difluorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of various functionalized compounds.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorobenzyl)piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorobenzyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(2,4-Difluorobenzyl)piperidin-4-one: This compound has a similar structure but with a piperidin-4-one ring instead of a piperazin-2-one ring.
1-(3,4-Difluorobenzyl)piperazin-2-one: This compound differs in the position of the fluorine atoms on the benzyl group.
1-(2,4-Difluorophenyl)piperazine: This compound lacks the carbonyl group present in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazin-2-one ring and the 2,4-difluorobenzyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12F2N2O |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
1-[(2,4-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16/h1-2,5,14H,3-4,6-7H2 |
Clé InChI |
VMIHPVKVFQHBJS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)

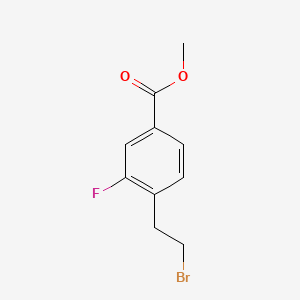
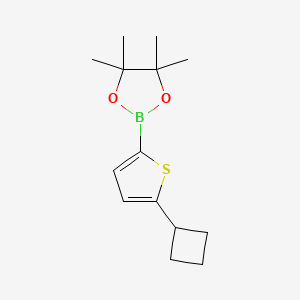
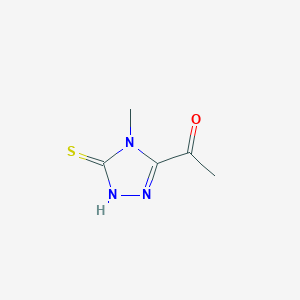
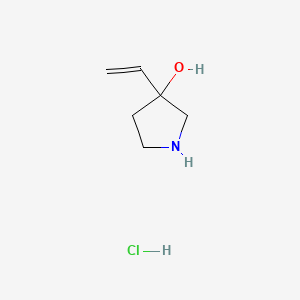
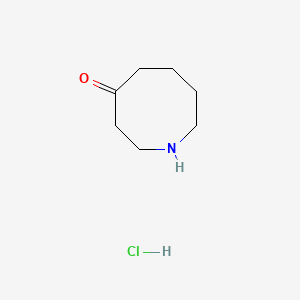
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)
